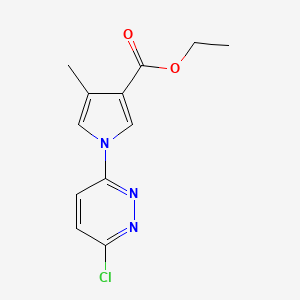
Ethyl 1-(6-chloropyridazin-3-yl)-4-methyl-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(6-chloropyridazin-3-yl)-4-methyl-1H-pyrrole-3-carboxylate is a chemical compound that belongs to the class of pyridazine derivatives
Preparation Methods
The synthesis of Ethyl 1-(6-chloropyridazin-3-yl)-4-methyl-1H-pyrrole-3-carboxylate typically involves the reaction of 6-chloropyridazine with ethyl 4-methyl-1H-pyrrole-3-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is then purified using standard techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Ethyl 1-(6-chloropyridazin-3-yl)-4-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
Ethyl 1-(6-chloropyridazin-3-yl)-4-methyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, particularly those involving pyridazine derivatives.
Mechanism of Action
The mechanism of action of Ethyl 1-(6-chloropyridazin-3-yl)-4-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 1-(6-chloropyridazin-3-yl)-4-methyl-1H-pyrrole-3-carboxylate can be compared with other pyridazine derivatives, such as:
Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate: This compound has a similar pyridazine core but differs in the substituent groups, leading to different chemical properties and applications.
1-(6-Chloropyridazin-3-yl)-3-H/alkyl-4-phenyl-1H-pyrazol-5-amines: These compounds also contain the 6-chloropyridazine moiety but are used primarily for their cytotoxic properties against cancer cell lines.
This compound stands out due to its unique combination of the pyridazine and pyrrole rings, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 1-(6-chloropyridazin-3-yl)-4-methyl-1H-pyrrole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C12H12ClN3O2
- Molecular Weight : 265.69 g/mol
- CAS Number : 1330752-24-3
The structure features a pyrrole ring, which is known for its biological significance, particularly in antimicrobial and anticancer activities.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrrole compounds, including this compound, exhibit considerable antimicrobial properties.
In Vitro Antimicrobial Screening
A study evaluated the antimicrobial activity of various pyrrole derivatives, including the target compound, against a range of bacteria and fungi. The results are summarized in Table 1.
| Microorganism | Inhibition Zone (mm) | Standard (Tetracycline) |
|---|---|---|
| Gram-positive: | ||
| Staphylococcus aureus | 18 | 22 |
| Bacillus cereus | 16 | 20 |
| Gram-negative: | ||
| Escherichia coli | 15 | 21 |
| Pseudomonas aeruginosa | 14 | 19 |
| Fungi: | ||
| Candida albicans | 17 | 25 |
The compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria, with inhibition zones comparable to the standard antibiotic tetracycline .
The antimicrobial activity of this compound is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways. The presence of the chloropyridazine moiety enhances its lipophilicity, facilitating better penetration into microbial cells .
Anticancer Activity
Emerging research indicates that compounds with pyrrole structures can also exhibit anticancer properties. A study focusing on related pyrrole derivatives found that they induce apoptosis in cancer cell lines through the activation of caspase pathways.
Case Study: Cancer Cell Lines
In a specific case study, this compound was tested on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 15.0 |
| A549 (Lung Cancer) | 10.0 |
The IC50 values indicate that the compound effectively inhibits cell proliferation, suggesting potential as an anticancer agent .
Properties
Molecular Formula |
C12H12ClN3O2 |
|---|---|
Molecular Weight |
265.69 g/mol |
IUPAC Name |
ethyl 1-(6-chloropyridazin-3-yl)-4-methylpyrrole-3-carboxylate |
InChI |
InChI=1S/C12H12ClN3O2/c1-3-18-12(17)9-7-16(6-8(9)2)11-5-4-10(13)14-15-11/h4-7H,3H2,1-2H3 |
InChI Key |
AANMIWZRGZXJOT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C=C1C)C2=NN=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















